

A Comparative Guide to PHGDH Inhibitors: CBR-5884 and Other Key Molecules

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Compound of Interest

Compound Name: CBR-5884

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The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) has emerged as a critical therapeutic target in oncology. As the catalyst for the first, rate-limiting step in the de novo serine biosynthesis pathway, its upregulation is a hallmark of various cancers, fueling the metabolic demands of rapid proliferation. This guide provides an objective comparison of **CBR-5884**, a notable PHGDH inhibitor, with other significant inhibitors, supported by experimental data to inform research and drug development endeavors.

Performance Comparison of PHGDH Inhibitors

The following tables summarize the in vitro and cellular efficacy of **CBR-5884** alongside other well-characterized PHGDH inhibitors, NCT-503 and BI-4924. These compounds exhibit distinct chemical scaffolds and a range of potencies.

Inhibitor	Chemical Class	In Vitro IC50 (μM)	Cell-Based EC50 (μM)	Cell Line(s)	Mode of Inhibition	Citation(s)
CBR-5884	Thiophene Derivative	33 ± 12	~30 (serine synthesis inhibition)	Melanoma, Breast Cancer	Non-competitive	[1][2]
NCT-503	Piperazine-1-carbothioamide	2.5	8 - 16	MDA-MB-468, BT-20, HCC70, HT1080, MT-3	Non-competitive with respect to 3-PG and NAD+	[3]
BI-4924	N/A	0.003	2.2 (serine biosynthesis inhibition)	N/A	NADH/NA D+-competitive	[4]

Note: The IC50 and EC50 values are highly dependent on assay conditions and cell lines used. Direct comparison should be made with caution when data is from different sources.

Mechanism of Action and Cellular Effects

CBR-5884 is a selective, non-competitive inhibitor of PHGDH.[2] It exhibits a time-dependent onset of inhibition and has been shown to disrupt the oligomerization state of the PHGDH enzyme. This disruption is believed to be key to its inhibitory action. **CBR-5884** has demonstrated selective toxicity in cancer cell lines that have high serine biosynthetic activity, while having minimal effect on cells that rely on extracellular serine uptake.

NCT-503 is another non-competitive inhibitor of PHGDH, acting independently of both the substrate (3-phosphoglycerate) and the cofactor (NAD+). It effectively reduces the production of glucose-derived serine in cells and suppresses the growth of PHGDH-dependent cancer cells both in vitro and in orthotopic xenograft tumors.

BI-4924 is a highly potent, NADH/NAD+-competitive inhibitor of PHGDH. Its competitive nature with the cofactor distinguishes it from **CBR-5884** and NCT-503. A prodrug, BI-4916, is often

used in cellular assays to enhance permeability.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

PHGDH Enzyme Inhibition Assay (General Protocol)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, a byproduct of the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.

- **Reaction Mixture Preparation:** A reaction buffer is prepared containing Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, and NAD⁺.
- **Inhibitor Incubation:** The PHGDH enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., **CBR-5884**) for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG).
- **Signal Detection:** The increase in NADH is monitored over time by measuring the absorbance at 340 nm or through a coupled reaction that generates a fluorescent or colorimetric signal.
- **Data Analysis:** Initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability Assay (General Protocol)

This assay assesses the impact of PHGDH inhibitors on the proliferation and viability of cancer cells.

- **Cell Seeding:** Cancer cells, particularly those with known high PHGDH expression (e.g., MDA-MB-468 breast cancer cells), are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

- **Inhibitor Treatment:** Cells are treated with a range of concentrations of the PHGDH inhibitor for a defined period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is measured using a variety of methods, such as the MTT or CellTiter-Glo® assays, which quantify metabolic activity or ATP levels, respectively, as indicators of viable cells.
- **Data Analysis:** The results are normalized to untreated control cells to determine the percentage of viable cells at each inhibitor concentration. The EC50 value, the concentration of inhibitor that reduces cell viability by 50%, is then calculated.

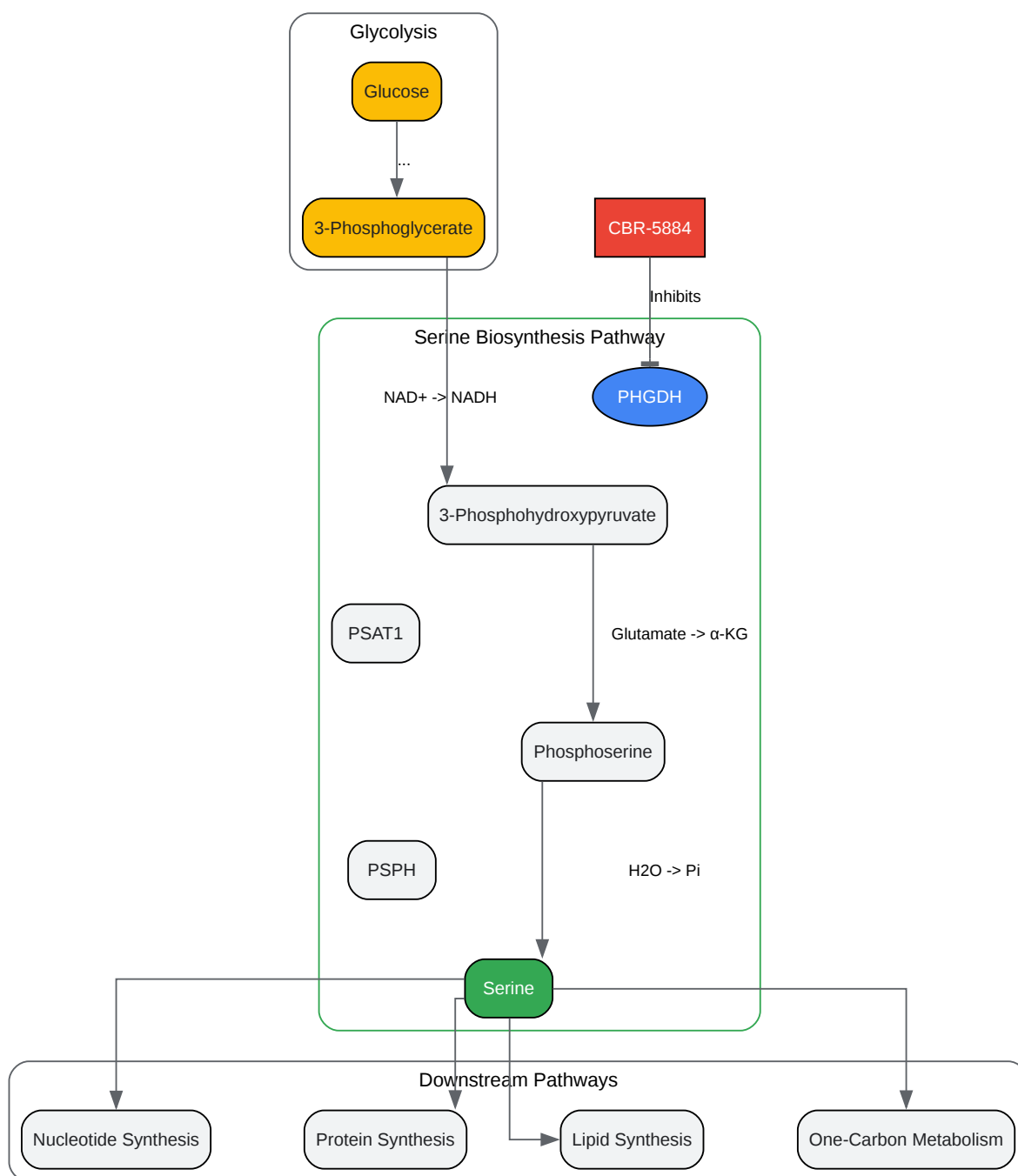
In-Cell Serine Synthesis Assay (as performed for CBR-5884)

This assay quantifies the ability of an inhibitor to block the de novo synthesis of serine from glucose within cells.

- **Cell Culture and Pre-treatment:** Cancer cells are cultured and pre-treated with the inhibitor (e.g., 30 μ M **CBR-5884**) or vehicle control (DMSO) for 1 hour.
- **Isotope Labeling:** The culture medium is replaced with glucose-free medium supplemented with $^{13}\text{C}_6$ -glucose and the inhibitor. Cells are incubated for 2 hours to allow for the incorporation of the labeled carbon into newly synthesized serine.
- **Metabolite Extraction:** Polar metabolites are extracted from the cells.
- **GC-MS Analysis:** The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to measure the levels of ^{13}C -labeled serine (M+3 serine) relative to the total serine pool.
- **Data Analysis:** The percentage of newly synthesized serine is calculated, and the inhibitory effect of the compound is determined by comparing the treated samples to the vehicle control.

Visualizing the Pathway and Experimental Logic

To better understand the biological context and experimental design, the following diagrams are provided.



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Caption: The Serine Biosynthesis Pathway and its Inhibition by **CBR-5884**.



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Caption: Generalized Workflow for a PHGDH Enzyme Inhibition Assay.

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